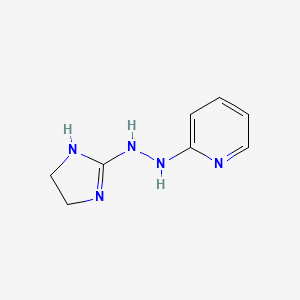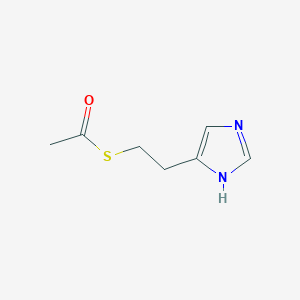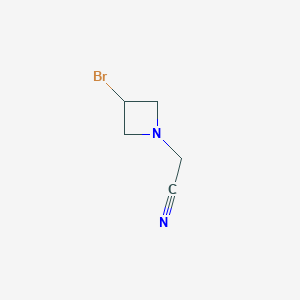
ethane;2-phenyl-1H-benzimidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethane;2-phenyl-1H-benzimidazole is a heterocyclic aromatic organic compound. It consists of a benzimidazole ring substituted with a phenyl group at the second position. Benzimidazole derivatives are known for their extensive range of biological activities and are used in various therapeutic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Ethane;2-phenyl-1H-benzimidazole can be synthesized through the condensation of ortho-phenylenediamine with benzaldehyde in the presence of an oxidizing agent such as sodium metabisulfite. The reaction is typically carried out in a mixture of ethanol and water at room temperature for about two hours . Another method involves the use of aromatic aldehydes and ortho-phenylenediamine in the presence of a catalyst like layered zirconium phosphate .
Industrial Production Methods
Industrial production of benzimidazole derivatives often involves the use of environmentally friendly catalysts and solvents to enhance yield and reduce reaction time. For example, the use of heterogeneous catalysts like zirconium phosphate has been shown to be effective in the synthesis of benzimidazole derivatives .
Analyse Des Réactions Chimiques
Types of Reactions
Ethane;2-phenyl-1H-benzimidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the benzimidazole ring.
Substitution: Substitution reactions, especially at the phenyl group, are common.
Common Reagents and Conditions
Oxidizing Agents: Sodium metabisulfite is commonly used.
Reducing Agents: Various reducing agents can be employed depending on the desired product.
Catalysts: Layered zirconium phosphate is an effective catalyst for the synthesis of benzimidazole derivatives.
Major Products
The major products formed from these reactions include various substituted benzimidazole derivatives, which can have different biological activities depending on the nature of the substituents .
Applications De Recherche Scientifique
Ethane;2-phenyl-1H-benzimidazole and its derivatives have a wide range of applications in scientific research:
Chemistry: Used as intermediates in organic synthesis.
Biology: Studied for their interactions with biological molecules.
Medicine: Investigated for their potential as anticancer, antibacterial, antifungal, and antiviral agents
Industry: Used in the development of new materials and pharmaceuticals.
Mécanisme D'action
The mechanism of action of ethane;2-phenyl-1H-benzimidazole involves its interaction with various molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and leading to therapeutic effects. For example, benzimidazole derivatives are known to inhibit tubulin polymerization, which is crucial for cell division, making them effective anticancer agents .
Comparaison Avec Des Composés Similaires
Ethane;2-phenyl-1H-benzimidazole can be compared with other benzimidazole derivatives such as:
2-phenylbenzimidazole: Similar structure but different substituents can lead to varied biological activities.
6-chloro-2-phenylbenzimidazole: Chlorine substitution can enhance antimicrobial activity.
5,6-dimethylbenzimidazole: Known for its role in vitamin B12 structure.
These compounds share a common benzimidazole core but differ in their substituents, leading to unique properties and applications.
Propriétés
Formule moléculaire |
C15H16N2 |
|---|---|
Poids moléculaire |
224.30 g/mol |
Nom IUPAC |
ethane;2-phenyl-1H-benzimidazole |
InChI |
InChI=1S/C13H10N2.C2H6/c1-2-6-10(7-3-1)13-14-11-8-4-5-9-12(11)15-13;1-2/h1-9H,(H,14,15);1-2H3 |
Clé InChI |
KCYMBXPZMJITFU-UHFFFAOYSA-N |
SMILES canonique |
CC.C1=CC=C(C=C1)C2=NC3=CC=CC=C3N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


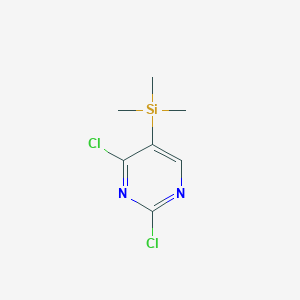
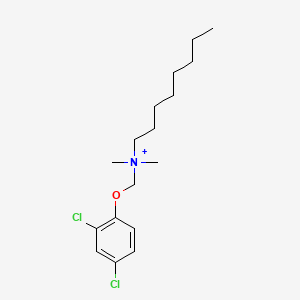
![5,6-Dibromo-2-chlorobenzo[d]thiazole](/img/structure/B12818609.png)
![(7S,13aS)-2,11-Dihydroxy-3,10-dimethoxy-7-methyl-5,6,7,8,13,13a-hexahydroisoquinolino[3,2-a]isoquinolin-7-ium chloride](/img/structure/B12818611.png)
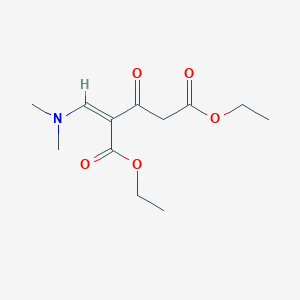

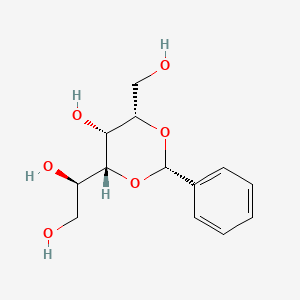
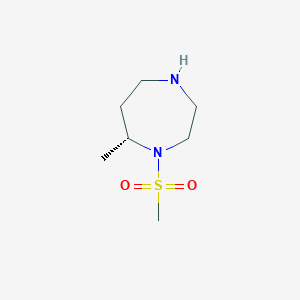


![1-ethyl-5-methoxy-1H-benzo[d]imidazol-2-amine](/img/structure/B12818663.png)
